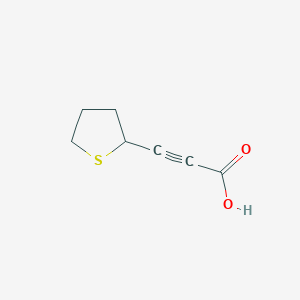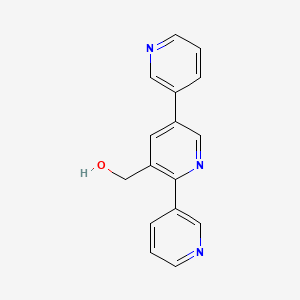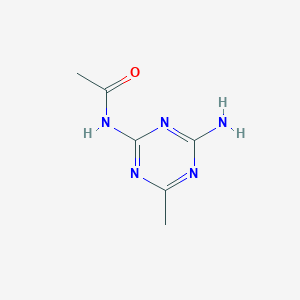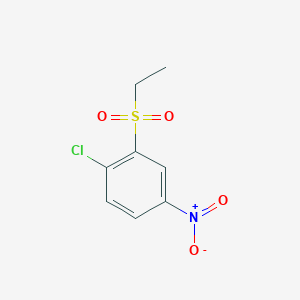
Z-Trp(boc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Z-Trp(boc)-OH is a derivative of the amino acid tryptophan. It is used in peptide synthesis and serves as a protected form of tryptophan. The “Z” stands for the carboxybenzyl group, which protects the amino group, while “boc” stands for the tert-butyloxycarbonyl group, which protects the carboxyl group. This dual protection allows for selective deprotection and manipulation during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of tryptophan is protected using the carboxybenzyl group. This is typically achieved by reacting tryptophan with benzyl chloroformate in the presence of a base such as sodium hydroxide.
Protection of the Carboxyl Group: The carboxyl group is protected using the tert-butyloxycarbonyl group. This is done by reacting the carboxybenzyl-protected tryptophan with di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Industrial Production Methods: The industrial production of Z-Trp(boc)-OH involves large-scale synthesis using the above-mentioned protection steps. The process is optimized for high yield and purity, often involving automated peptide synthesizers and stringent purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The carboxybenzyl group can be removed using catalytic hydrogenation, while the tert-butyloxycarbonyl group can be removed using strong acids like trifluoroacetic acid.
Coupling Reactions: Z-Trp(boc)-OH can undergo coupling reactions with other amino acids to form peptides. This is typically done using coupling reagents like N,N’-dicyclohexylcarbodiimide.
Common Reagents and Conditions:
Catalytic Hydrogenation: Palladium on carbon (Pd-C) and hydrogen gas are used to remove the carboxybenzyl group.
Strong Acids: Trifluoroacetic acid is used to remove the tert-butyloxycarbonyl group.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide is used for peptide bond formation.
Major Products:
Deprotected Tryptophan: Removal of the protecting groups yields free tryptophan.
Peptides: Coupling reactions yield peptides with tryptophan residues.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Z-Trp(boc)-OH is widely used in the synthesis of peptides, allowing for selective protection and deprotection of functional groups.
Biology:
Protein Engineering: It is used in the synthesis of modified proteins and peptides for studying protein structure and function.
Medicine:
Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: It is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Mechanism of Action
Mechanism: The protective groups in Z-Trp(boc)-OH prevent unwanted reactions during peptide synthesis. The carboxybenzyl group protects the amino group from reacting, while the tert-butyloxycarbonyl group protects the carboxyl group. These groups can be selectively removed under specific conditions, allowing for controlled peptide bond formation.
Molecular Targets and Pathways:
Amino Group Protection: The carboxybenzyl group prevents the amino group from participating in reactions until it is selectively removed.
Carboxyl Group Protection: The tert-butyloxycarbonyl group prevents the carboxyl group from reacting until it is selectively removed.
Comparison with Similar Compounds
Z-Gly(boc)-OH: A protected form of glycine with similar protective groups.
Z-Ala(boc)-OH: A protected form of alanine with similar protective groups.
Fmoc-Trp(boc)-OH: A protected form of tryptophan with the fluorenylmethyloxycarbonyl group instead of the carboxybenzyl group.
Uniqueness:
Selective Protection: Z-Trp(boc)-OH offers selective protection of both the amino and carboxyl groups, allowing for precise control during peptide synthesis.
Versatility: It can be used in various peptide synthesis protocols, making it a versatile tool in chemical and biological research.
Properties
Molecular Formula |
C24H26N2O6 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H26N2O6/c1-24(2,3)32-23(30)26-14-17(18-11-7-8-12-20(18)26)13-19(21(27)28)25-22(29)31-15-16-9-5-4-6-10-16/h4-12,14,19H,13,15H2,1-3H3,(H,25,29)(H,27,28)/t19-/m0/s1 |
InChI Key |
JCSZSNGHUWGACF-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13147695.png)



![2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13147711.png)

![2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13147717.png)


